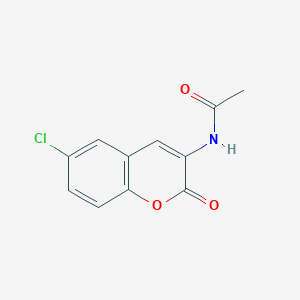![molecular formula C23H24ClNO3 B3908312 1,1'-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone](/img/structure/B3908312.png)
1,1'-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone
Overview
Description
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, a methyl group, and a phenylamino group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the various functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the cyclohexene ring.
Substitution reactions: to introduce the chlorophenyl and phenylamino groups.
Oxidation and reduction reactions: to achieve the desired hydroxyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to accelerate the reactions.
Temperature and pressure control: to ensure optimal reaction conditions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the cyclohexene ring to a cyclohexane ring.
Substitution: The phenylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or aldehydes.
Reduction: could produce cyclohexane derivatives.
Substitution: might result in various substituted cyclohexene compounds.
Scientific Research Applications
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It could bind to specific receptors, altering cellular signaling.
DNA interaction: Potential to interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-diyl]diethanone: Lacks the phenylamino group.
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone: Lacks the methyl group.
Uniqueness
1,1’-[2-(4-Chlorophenyl)-6-hydroxy-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-acetyl-4-anilino-2-(4-chlorophenyl)-6-hydroxy-6-methylcyclohex-3-en-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3/c1-14(26)20-19(25-18-7-5-4-6-8-18)13-23(3,28)22(15(2)27)21(20)16-9-11-17(24)12-10-16/h4-12,21-22,25,28H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPQKDCKSSZERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(4-chlorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908231.png)
![6-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908239.png)
![(3,4-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B3908244.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B3908249.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B3908265.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B3908266.png)

![4-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B3908280.png)
![9-ethyl-3-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3908283.png)
![N~1~-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B3908284.png)
![6-AMINO-3-METHYL-4-(1-PHENYLETHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B3908299.png)
![6-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908307.png)
![6-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B3908311.png)
